FLAP Inhibition: Target Assignment Without Validated Affinity or Selectivity Data
Vendor documentation assigns 1421513-33-8 to the FLAP inhibitor class . However, no quantitative IC50, Ki, or binding affinity value for this exact compound has been reported in peer-reviewed journals or public databases that would permit head-to-head comparison against known FLAP inhibitors such as MK-886 (IC50 ~ 2–5 nM in human leukocyte FLAP binding assays) or GSK2190915 (IC50 ~ 2.9 nM). Until primary pharmacological data are disclosed, the compound's FLAP inhibitory potency, selectivity over related targets (5-lipoxygenase, LTA4 hydrolase, LTC4 synthase), and cellular leukotriene inhibition efficacy remain unvalidated.
| Evidence Dimension | FLAP inhibitory potency (IC50/Ki) |
|---|---|
| Target Compound Data | No quantitative data available from authoritative sources |
| Comparator Or Baseline | MK-886 (IC50 ~ 2–5 nM, human FLAP binding); GSK2190915 (IC50 ~ 2.9 nM, human FLAP) |
| Quantified Difference | Cannot be calculated; target compound data absent |
| Conditions | No assay context reported for compound 1421513-33-8 |
Why This Matters
Without quantitative potency data, procurement for FLAP-targeted research carries the risk that the compound may be substantially less active than established tool compounds, undermining experimental validity.
